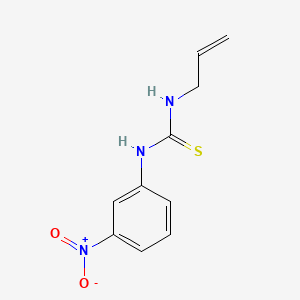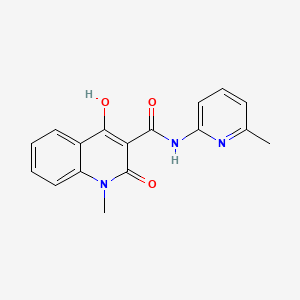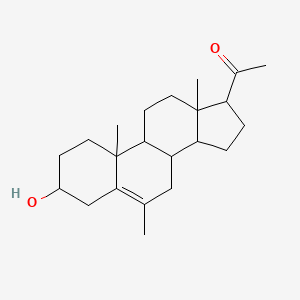
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinazoline core substituted with a phenyl group at the 4-position and a 4-methyl-piperazin-1-yl group at the 2-position. The unique structural features of this compound make it a valuable candidate for various pharmacological applications, particularly in the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Substitution at the 4-Position: The phenyl group is introduced at the 4-position of the quinazoline core through a nucleophilic aromatic substitution reaction.
Introduction of the Piperazine Moiety: The 4-methyl-piperazin-1-yl group is introduced at the 2-position through a nucleophilic substitution reaction using 4-methyl-piperazine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups at the piperazine moiety.
Aplicaciones Científicas De Investigación
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant and antipsychotic agent.
Pharmacology: It is studied for its interactions with various neurotransmitter receptors and enzymes.
Cancer Research: The compound is explored for its potential as a kinase inhibitor in cancer therapy.
Neuropharmacology: It is evaluated for its effects on the central nervous system and potential use in treating neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurotransmission and neuronal activity.
Kinase Inhibition: It may inhibit specific kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: A compound with similar structural features and pharmacological properties.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Another compound with a piperazine moiety and potential antidepressant effects.
Uniqueness
2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications.
Propiedades
Número CAS |
14005-52-8 |
|---|---|
Fórmula molecular |
C19H20N4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-4-phenylquinazoline |
InChI |
InChI=1S/C19H20N4/c1-22-11-13-23(14-12-22)19-20-17-10-6-5-9-16(17)18(21-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clave InChI |
PEKUOJUNFKUHJH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)

![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)

![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)




